1-(Pyrrolidin-3-yl)pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H16N2O/c11-8-2-4-10(6-8)7-1-3-9-5-7/h7-9,11H,1-6H2 |
InChI Key |
JJCCEBREJOLZJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CCC(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with an appropriate aldehyde or ketone, followed by reduction. For example, the reaction of pyrrolidine with 3-pyrrolidinone under reducing conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrolidinone derivatives, while reduction could produce more saturated pyrrolidine compounds .
Scientific Research Applications
1-(Pyrrolidin-3-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol with structurally related pyrrolidine derivatives, highlighting substituent effects on molecular properties and bioactivity.
Key Observations :
- Substituent Bulk : Bulky groups (e.g., phenylethyl, bromophenyl) enhance antiviral activity but reduce solubility .
- Chirality: Enantiomers like (S)-1-Methyl-3-pyrrolidinol are critical for receptor selectivity .
- Functional Groups: Aminoethyl and sulfanyl moieties improve CNS penetration and target binding, respectively .
Physicochemical Properties
Trends :
- Polarity: Aminoethyl substitution increases hydrophilicity .
- Volatility : Methyl-substituted derivatives exhibit lower boiling points .
Biological Activity
1-(Pyrrolidin-3-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine core, which is known for its role in various biological activities. The compound's structure allows it to interact with multiple biological targets, contributing to its pharmacological effects.
1. Antimicrobial Activity
Research indicates that certain pyrrolidine derivatives, including this compound, exhibit antibacterial and antifungal properties . These compounds have shown effectiveness against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds structurally related to this compound demonstrated significant cytotoxic effects on breast cancer cell lines, particularly the triple-negative MDA-MB-231 cells. The most effective compounds reduced cell viability at concentrations as low as 6.25 µM .
Table 1: Cytotoxic Effects of Pyrrolidine Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | Induction of apoptosis |
| 1d | MDA-MB-231 | 25 | Cell cycle arrest |
| 1b | MCF-7 | 50 | Inhibition of proliferation |
3. Neurological Effects
The compound has also been investigated for its effects on neurological disorders. It acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is involved in the metabolism of sphingomyelin to ceramide—a process linked to neurodegenerative diseases like Alzheimer's . Animal studies have shown that this inhibition can lead to improved cognitive functions and reduced neuroinflammation.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Modulation : The compound may act as a ligand for several G-protein coupled receptors (GPCRs), influencing signaling pathways associated with metabolic and inflammatory responses .
- Cell Cycle Regulation : It has been shown to induce apoptosis in cancer cells by modulating cell cycle checkpoints, leading to decreased cell proliferation .
Case Studies
Several case studies have explored the efficacy of pyrrolidine derivatives in clinical settings:
- A study involving a series of pyrrolidine-based compounds demonstrated promising results in reducing tumor size in animal models of breast cancer.
- Another investigation into the neurological benefits highlighted the compound's potential in ameliorating symptoms associated with Alzheimer's disease through its action on nSMase2 .
Q & A
Q. What are the common synthetic routes for 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis often involves 1,3-dipolar cycloaddition between nitrones and olefins to form the pyrrolidine core . Alternatively, microbial hydroxylation of pyrrolidine precursors followed by stereoselective enzymatic esterification can yield enantiomerically pure forms . Optimization includes adjusting catalysts (e.g., chiral ligands for enantioselectivity), temperature (40–80°C for cycloaddition), and solvent polarity to enhance regioselectivity. Yields >80% are achievable with optimized Pd-catalyzed cross-coupling steps for functionalization .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves proton environments and connectivity, while Infrared (IR) spectroscopy identifies hydroxyl and amine groups . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., C₈H₁₆N₂O: 156.12 g/mol). X-ray crystallography is critical for absolute stereochemistry determination, especially for chiral centers at C3 and C3' positions .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential irritancy (Xi hazard code) . Avoid skin contact by wearing nitrile gloves. In case of exposure, rinse with water (15 mins for eyes) and consult safety data sheets (SDS) for spill management . Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, and how can enantiomers be resolved?
- Methodological Answer : The C3 and C3' stereocenters dictate receptor binding; e.g., (3R,3'R) enantiomers show higher affinity for GABA receptors than (3S,3'S) . Chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) or enzymatic kinetic resolution using lipases (e.g., Candida antarctica) can separate enantiomers . Activity assays (e.g., radioligand binding for GABA-A receptors) validate stereochemical effects .
Q. What strategies mitigate data contradictions in biological activity assays for this compound?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line differences) or impurity profiles . Use orthogonal assays (e.g., in vitro enzyme inhibition + cell viability) and high-purity batches (>95% by HPLC) . Cross-validate with docking studies (e.g., AutoDock Vina) to correlate activity with binding poses . Report IC₅₀ values with 95% confidence intervals to account for variability .
Q. How can computational methods guide the design of this compound derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : Molecular dynamics simulations predict solubility and blood-brain barrier permeability (e.g., logP <2 for CNS penetration) . ADMET prediction tools (e.g., SwissADME) optimize metabolic stability by modifying substituents (e.g., fluorination at C4 reduces CYP450 oxidation) . Free-energy perturbation (FEP) calculates binding affinity changes for target mutations (e.g., kinase resistance variants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
